![molecular formula C13H18N2 B13258271 N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine](/img/structure/B13258271.png)
N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine: is a compound with a unique bicyclic structure, which includes a norbornane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine typically involves the reaction of a norbornane derivative with a pyridine derivative. One common method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, which is then reacted with norcamphor to yield the desired alcohol. This alcohol is subsequently converted to the amine by forming the azide and then reducing it .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine involves its interaction with molecular targets such as NMDA receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, thereby modulating the flow of ions and affecting neuronal activity .
Comparison with Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound has a similar bicyclic structure and is also an NMDA receptor antagonist.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness: N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine is unique due to its specific bicyclic structure and the presence of a pyridine ring, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-9-12(3-2-6-14-9)15-13-8-10-4-5-11(13)7-10/h2-3,6,10-11,13,15H,4-5,7-8H2,1H3 |
InChI Key |
FBIZENHLIVCDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


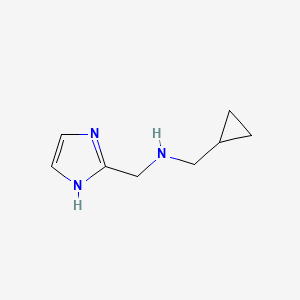


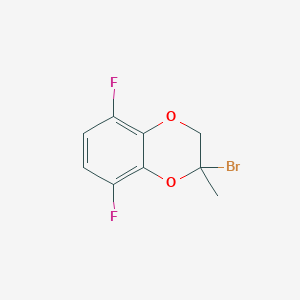

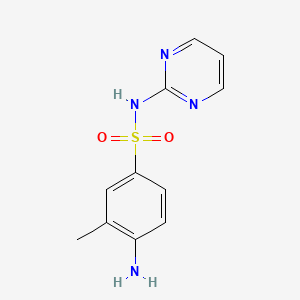
![(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13258234.png)
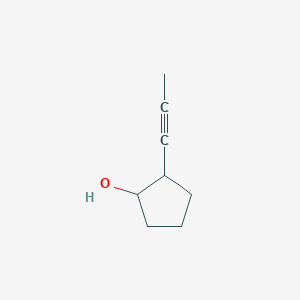
![2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13258244.png)

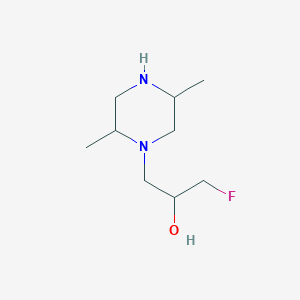
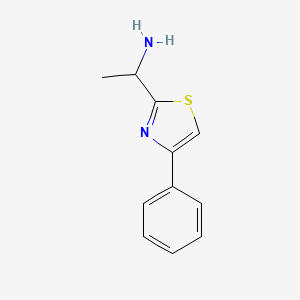
![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane](/img/structure/B13258263.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13258268.png)
